

# Physical properties of 1,3-Propanediol bis(4-aminobenzoate)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Propane-1,3-diyl bis(4-aminobenzoate)*

Cat. No.: *B1208274*

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An In-depth Technical Guide to the Physical Properties of 1,3-Propanediol bis(4-aminobenzoate)

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,3-Propanediol bis(4-aminobenzoate), a significant aromatic diamine. The information is intended for researchers, scientists, and professionals in drug development and material science who require detailed data for their work. This document outlines key physical constants, experimental protocols for their determination, and relevant structural information.

## Core Physical and Chemical Properties

1,3-Propanediol bis(4-aminobenzoate), with the CAS Number 57609-64-0, is a non-hygroscopic granular powder. It is recognized for its role as a high-performance reactant with polyurethane and epoxide prepolymers, forming urethanes with good hydrolytic stability and resistance to dry heat aging.<sup>[1][2]</sup>

The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.

Property	Value	Source(s)
Molecular Formula	C17H18N2O4	[3][4]
Molecular Weight	314.34 g/mol	[1][5]
Appearance	Granular Powder	
Melting Point	124-127 °C	[4]
Boiling Point	~454.02 °C (estimated)	[4]
Density	1.14 g/mL at 25 °C	
Solubility	Nearly transparent in Acetone	[4]
CAS Number	57609-64-0	[1][5]

## Structural Information

The molecular structure of 1,3-Propanediol bis(4-aminobenzoate) features a flexible propane-1,3-diyl linker connecting two para-aminobenzoate groups.[5] This central linker typically assumes a gauche-gauche conformation, resulting in a distinct "V-shape" for the molecule.[5] Single-crystal X-ray diffraction studies have confirmed that it crystallizes in the monoclinic crystal system.[5] The crystal packing is significantly influenced by intermolecular N—H···O hydrogen bonds between the amine protons and the carbonyl oxygen atoms of adjacent molecules.[5]

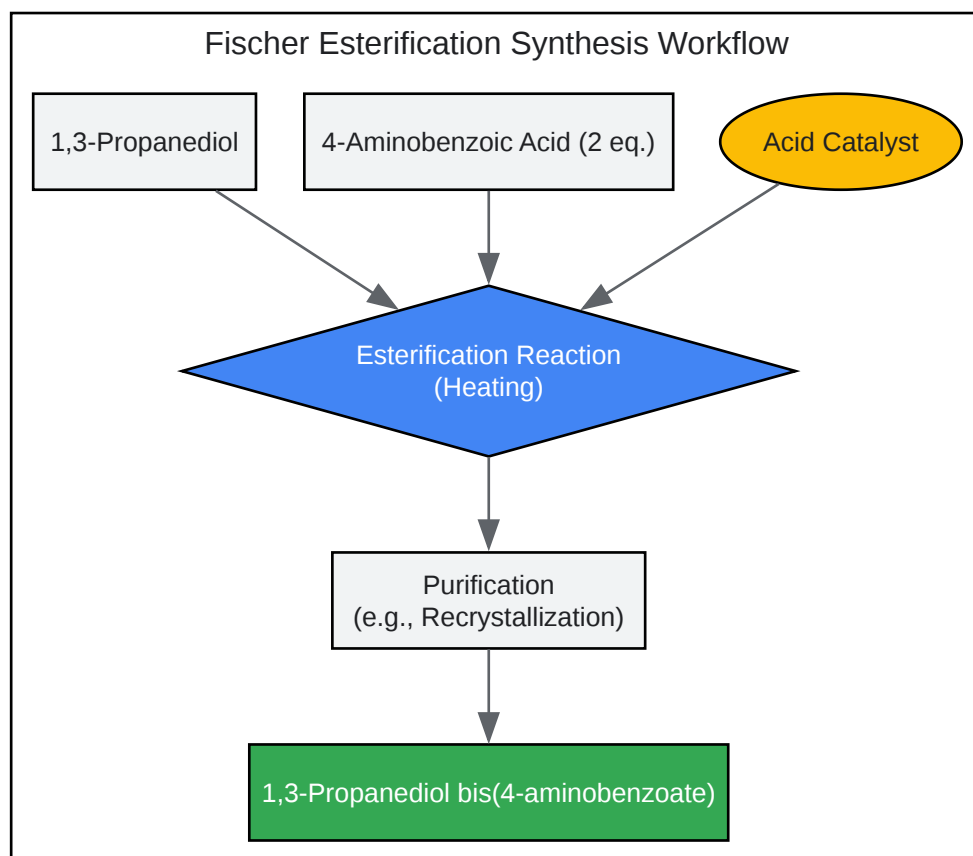
## Experimental Protocols & Workflows

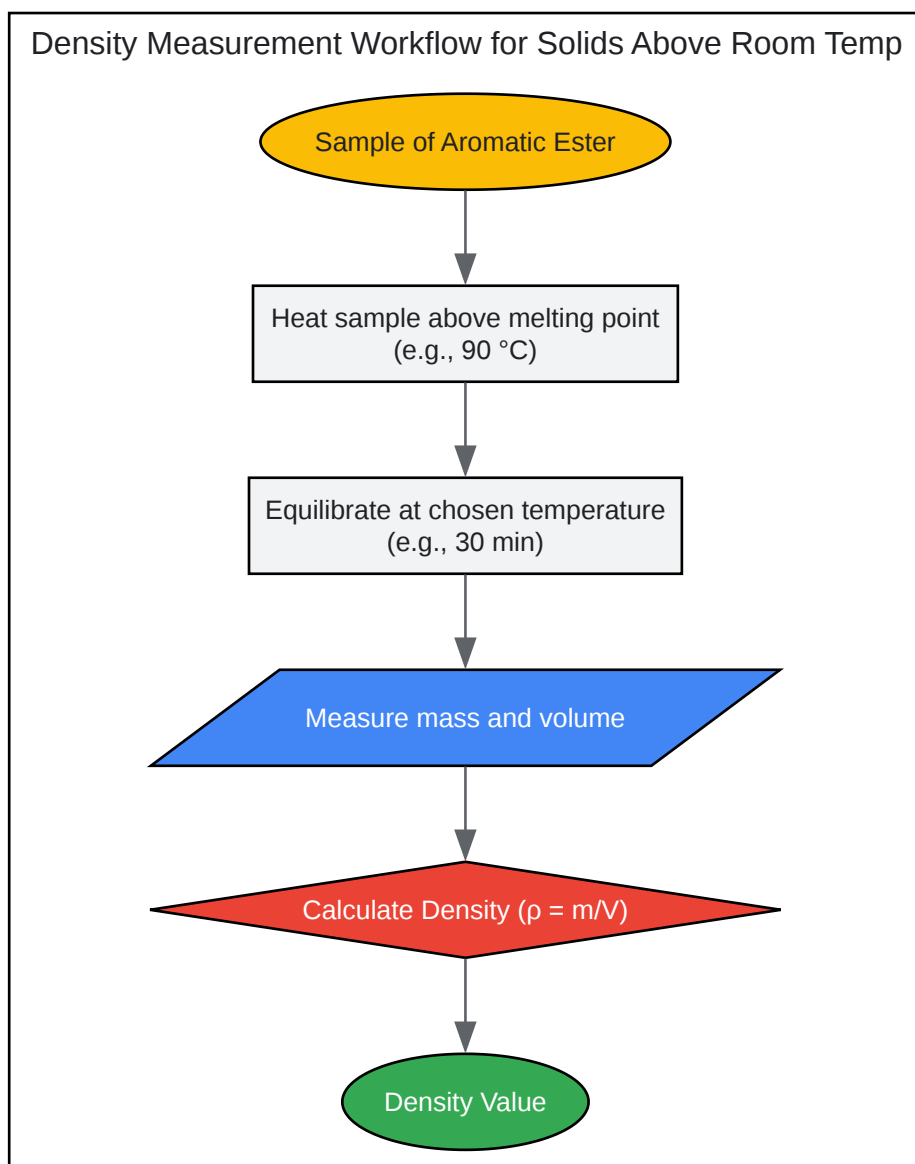
Detailed experimental protocols for the determination of all physical properties of this specific compound are not exhaustively available in a single source. However, established methodologies for aromatic esters provide a clear framework for these measurements.

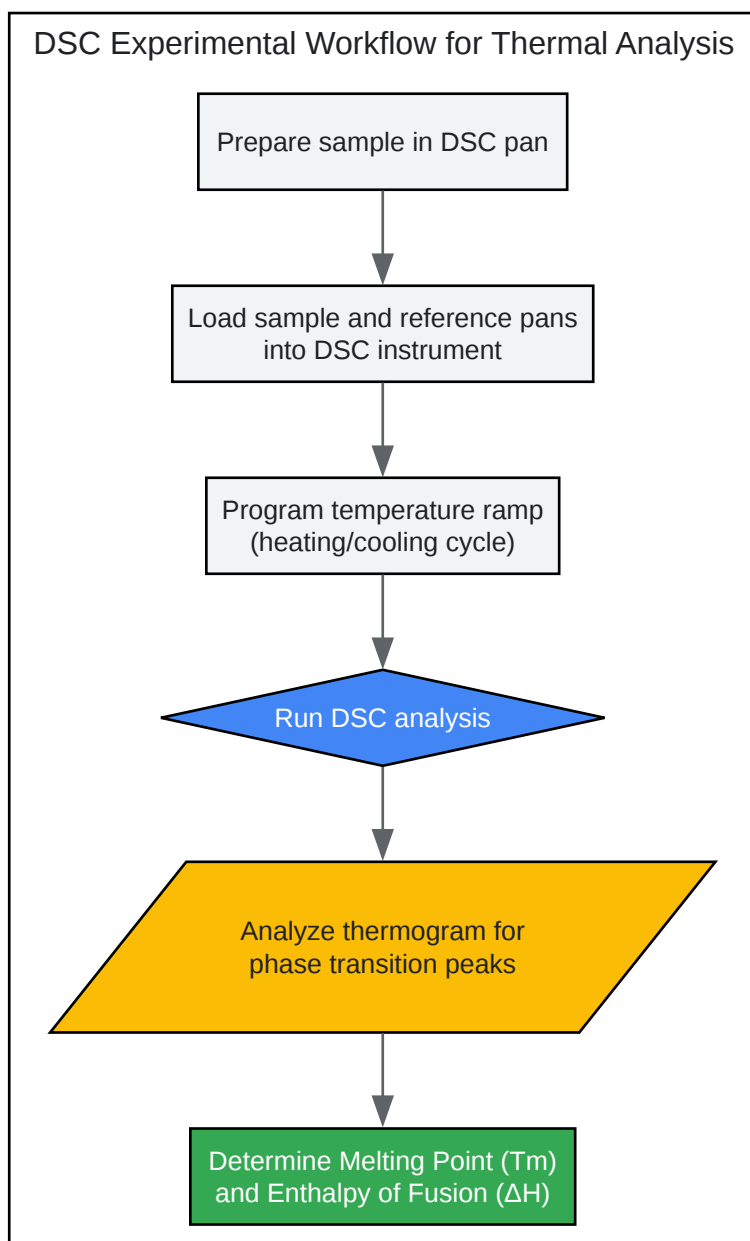
## Synthesis of 1,3-Propanediol bis(4-aminobenzoate)

The synthesis of this compound can be achieved through several established routes.[5] A primary method is the Fischer esterification of 1,3-propanediol with two equivalents of 4-aminobenzoic acid.[5] An alternative, often higher-yielding, approach involves the reaction of

an alkali metal salt of p-aminobenzoic acid with a 1,3-dihalogenated propane in an aprotic polar solvent.<sup>[5]</sup><sup>[6]</sup>







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- To cite this document: BenchChem. [Physical properties of 1,3-Propanediol bis(4-aminobenzoate)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208274#physical-properties-of-1-3-propanediol-bis-4-aminobenzoate]

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